4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This suggests that 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 140±01 g/cm3 , may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-isopropyl-1H-pyrazole with carbon dioxide in the presence of a base to introduce the carboxylic acid group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes the chlorination of pyrazole derivatives followed by isopropylation and subsequent carboxylation. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Carboxylates or other oxidized forms.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Comparison: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs. The specific substitution pattern on the pyrazole ring can also affect its solubility, stability, and overall chemical behavior.
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPYIDWWAWGJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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